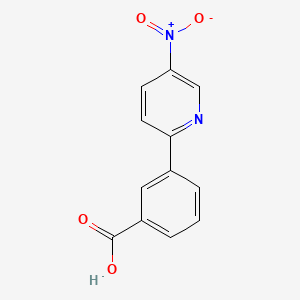

3-(5-Nitropyridin-2-yl)benzoic acid

描述

3-(5-Nitropyridin-2-yl)benzoic acid is a benzoic acid derivative substituted at the 3-position with a 5-nitro-pyridin-2-yl group. The nitro group on the pyridine ring imparts electron-withdrawing properties, influencing acidity and reactivity. The molecular formula is hypothesized as C₁₂H₈N₂O₄, with a molecular weight of 244.20 g/mol (analogous to its 4-substituted isomer, ).

属性

IUPAC Name |

3-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-2-8(6-9)11-5-4-10(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHLQKGYMCYSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661696 | |

| Record name | 3-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864075-95-6 | |

| Record name | 3-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(5-Nitropyridin-2-yl)benzoic acid is a compound characterized by its unique structural components: a benzene ring with a carboxylic acid group and a pyridine ring bearing a nitro group. Despite its potential, research on its biological activity remains limited. This article aims to explore the known biological activities, potential applications, and relevant findings from existing literature.

Structural Overview

The molecular structure of this compound includes:

- Benzene Ring : Contains a carboxylic acid group (COOH) at the 3rd position, contributing acidic properties.

- Pyridine Ring : Features a nitro group (NO2) at the 5th position, which influences the electronic characteristics of the molecule.

This compound's structure suggests potential for diverse biological interactions due to the presence of polar functional groups.

Antimicrobial Properties

While specific studies on this compound are scarce, related compounds within the benzoic acid family have demonstrated various biological activities, including:

- Antibacterial and Antifungal Activity : Compounds with similar structures have shown effectiveness against several bacterial strains and fungi. For instance, derivatives of benzoic acid have been investigated for their antimicrobial properties, indicating that this compound may also exhibit similar effects .

Enzyme Interaction

In silico studies suggest that compounds similar to this compound can interact with key enzymes involved in cellular processes:

- Cathepsins B and L : These enzymes are crucial for protein degradation pathways. Research indicates that certain benzoic acid derivatives activate these cathepsins, potentially leading to enhanced proteostasis. Although direct studies on this compound are lacking, its structural analogs demonstrate significant binding affinity to these enzymes .

Potential Applications

Given its structure and preliminary findings on related compounds, this compound may have several applications:

- Material Science : The nitro and carboxylic acid groups can influence material properties such as electrical conductivity and thermal stability, suggesting potential use in advanced materials.

- Pharmaceutical Development : The compound's potential antimicrobial and enzyme-inhibitory activities could lead to new therapeutic agents targeting infections or diseases related to protein misfolding.

Study on Related Compounds

- Biological Evaluation of Benzoic Acid Derivatives :

- In Silico Binding Studies :

相似化合物的比较

Positional Isomer: 4-(5-Nitropyridin-2-yl)benzoic Acid

- CAS No.: 223127-49-9

- Molecular Formula : C₁₂H₈N₂O₄

- Key Differences :

- The nitro-pyridinyl group is attached at the 4-position of the benzene ring, enhancing symmetry compared to the 3-substituted isomer. This may improve crystallinity, as symmetry often facilitates stable crystal packing .

- Safety Data : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Heterocycle Variant: 3-(2-Aminopyrimidin-5-yl)benzoic Acid

- CAS No.: 914349-45-4

- Molecular Formula : C₁₁H₉N₃O₂

- Key Differences: Replaces the nitro-pyridine group with an amino-pyrimidine ring. The amino group is electron-donating, reducing acidity compared to the nitro-substituted analog. Physicochemical Properties: Lower molecular weight (215.21 g/mol) and higher hydrogen-bonding capacity (2 donors, 5 acceptors) may enhance solubility in polar solvents .

Functionalized Derivatives: 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic Acid

- CAS No.: 329042-48-0

- Key Differences: Features a conjugated enoic acid chain instead of a direct benzene-carboxylic acid linkage. This structure may exhibit unique reactivity, such as participation in cycloaddition reactions. Synthesis: Likely formed via amide coupling between 5-nitropyridin-2-amine and maleic anhydride derivatives .

Comparative Data Table

Research Implications

- Synthetic Challenges : The 3-substituted nitro-pyridinyl benzoic acid may require regioselective coupling methods, such as Suzuki-Miyaura reactions, to avoid isomer formation .

- Crystallography : Tools like Mercury and SHELXL can analyze differences in crystal packing between positional isomers .

- Applications : Nitro-aromatic compounds are explored in antimicrobial and anticancer agents, while sulfonated analogs dominate in industrial chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。